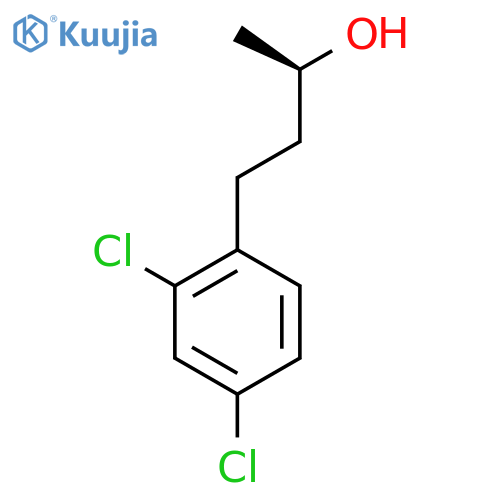Cas no 2227733-03-9 ((2R)-4-(2,4-dichlorophenyl)butan-2-ol)

2227733-03-9 structure
商品名:(2R)-4-(2,4-dichlorophenyl)butan-2-ol
(2R)-4-(2,4-dichlorophenyl)butan-2-ol 化学的及び物理的性質
名前と識別子
-
- (2R)-4-(2,4-dichlorophenyl)butan-2-ol
- EN300-1984382
- 2227733-03-9
-
- インチ: 1S/C10H12Cl2O/c1-7(13)2-3-8-4-5-9(11)6-10(8)12/h4-7,13H,2-3H2,1H3/t7-/m1/s1
- InChIKey: VMFBCBHONPLBNJ-SSDOTTSWSA-N
- ほほえんだ: ClC1C=C(C=CC=1CC[C@@H](C)O)Cl
計算された属性
- せいみつぶんしりょう: 218.0265204g/mol
- どういたいしつりょう: 218.0265204g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 152
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 20.2Ų
(2R)-4-(2,4-dichlorophenyl)butan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1984382-10.0g |
(2R)-4-(2,4-dichlorophenyl)butan-2-ol |
2227733-03-9 | 10g |
$6635.0 | 2023-05-31 | ||
| Enamine | EN300-1984382-0.05g |
(2R)-4-(2,4-dichlorophenyl)butan-2-ol |
2227733-03-9 | 0.05g |
$468.0 | 2023-09-16 | ||
| Enamine | EN300-1984382-2.5g |
(2R)-4-(2,4-dichlorophenyl)butan-2-ol |
2227733-03-9 | 2.5g |
$1089.0 | 2023-09-16 | ||
| Enamine | EN300-1984382-0.1g |
(2R)-4-(2,4-dichlorophenyl)butan-2-ol |
2227733-03-9 | 0.1g |
$490.0 | 2023-09-16 | ||
| Enamine | EN300-1984382-0.5g |
(2R)-4-(2,4-dichlorophenyl)butan-2-ol |
2227733-03-9 | 0.5g |
$535.0 | 2023-09-16 | ||
| Enamine | EN300-1984382-5.0g |
(2R)-4-(2,4-dichlorophenyl)butan-2-ol |
2227733-03-9 | 5g |
$4475.0 | 2023-05-31 | ||
| Enamine | EN300-1984382-0.25g |
(2R)-4-(2,4-dichlorophenyl)butan-2-ol |
2227733-03-9 | 0.25g |
$513.0 | 2023-09-16 | ||
| Enamine | EN300-1984382-1.0g |
(2R)-4-(2,4-dichlorophenyl)butan-2-ol |
2227733-03-9 | 1g |
$1543.0 | 2023-05-31 | ||
| Enamine | EN300-1984382-10g |
(2R)-4-(2,4-dichlorophenyl)butan-2-ol |
2227733-03-9 | 10g |
$2393.0 | 2023-09-16 | ||
| Enamine | EN300-1984382-5g |
(2R)-4-(2,4-dichlorophenyl)butan-2-ol |
2227733-03-9 | 5g |
$1614.0 | 2023-09-16 |
(2R)-4-(2,4-dichlorophenyl)butan-2-ol 関連文献
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Eric M. Simmons,Richmond Sarpong Nat. Prod. Rep., 2009,26, 1195-1217
-
Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939
2227733-03-9 ((2R)-4-(2,4-dichlorophenyl)butan-2-ol) 関連製品
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
